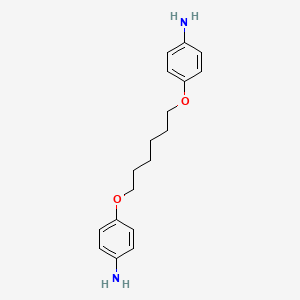

4,4'-(1,6-Hexanediyl)dioxydianiline

Description

Chemical Name: 4,4'-(1,6-Hexanediyl)dioxydianiline CAS Number: 47244-09-7 Molecular Formula: C₁₈H₂₄N₂O₂ Structure: A diamine consisting of two para-aminophenyl groups linked by a hexane-1,6-diyloxy chain. Applications: Primarily used as a monomer in synthesizing high-performance polymers, such as polyimides or epoxy resins, due to its aromatic amine groups and flexible aliphatic spacer .

Properties

IUPAC Name |

4-[6-(4-aminophenoxy)hexoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c19-15-5-9-17(10-6-15)21-13-3-1-2-4-14-22-18-11-7-16(20)8-12-18/h5-12H,1-4,13-14,19-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFCDFDVGOXFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCCCCCOC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274742 | |

| Record name | 4,4'-(1,6-hexanediyl)dioxydianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47244-09-7 | |

| Record name | 4,4'-(1,6-hexanediyl)dioxydianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(Hexamethylenedioxy)dianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-(1,6-Hexanediyl)dioxydianiline can be synthesized through the reaction of 4-aminophenol with 1,6-dibromohexane. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 4,4’-(1,6-Hexanediyl)dioxydianiline follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1,6-Hexanediyl)dioxydianiline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated products.

Scientific Research Applications

4,4’-(1,6-Hexanediyl)dioxydianiline has several applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of polyimides and other high-performance polymers.

Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.

Biology and Medicine: Research explores its potential as a building block for bioactive molecules and drug delivery systems.

Industry: It is employed in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4,4’-(1,6-Hexanediyl)dioxydianiline involves its interaction with specific molecular targets. In polymer chemistry, it acts as a cross-linking agent, forming strong covalent bonds between polymer chains. In biological systems, its mechanism may involve binding to specific receptors or enzymes, influencing cellular processes and pathways.

Comparison with Similar Compounds

Structural Isomer: 1-Benzyl-2-amino-3-tert-butoxycarbonyl-4,5-dimethylpyrrole

CAS : 100066-79-3

Molecular Formula : C₁₈H₂₄N₂O₂ (identical to the target compound)

Key Differences :

- Structure : Features a pyrrole ring with tert-butoxycarbonyl and benzyl substituents instead of aromatic amines.

- Properties : Reduced thermal stability due to the absence of rigid aromatic backbones.

- Applications : Likely used in pharmaceutical intermediates or specialty organic synthesis rather than polymer production .

Hexamethylene Diisocyanate (1,6-Diisocyanatohexane)

CAS : 822-06-0

Molecular Formula : C₈H₁₂N₂O₂

Key Differences :

- Functional Groups : Contains isocyanate (-NCO) groups instead of amines.

- Reactivity : Reacts with polyols to form polyurethanes, contrasting with the target compound’s amine-driven condensation reactions.

- Applications : Widely used in elastomers, adhesives, and coatings. The hexane chain enhances flexibility in polyurethanes, but the chemical hazards (e.g., respiratory sensitization) limit handling compared to the safer diamine .

4,4'-Oxydianiline

CAS: Not explicitly provided (referenced via ECHA: 101-80-4) Molecular Formula: C₁₂H₁₂N₂O Key Differences:

- Structure : Shorter ether (-O-) linkage instead of a hexanediyloxy spacer.

- Properties : Higher rigidity and thermal stability (glass transition temperature ~250°C) due to restricted chain mobility.

- Applications : Preferred for rigid polyimides in aerospace and electronics, whereas the target compound’s flexibility suits applications requiring impact resistance .

4,4'-Hexamethylenedi-benzonitrile

CAS : 10294-77-6

Molecular Formula : C₂₀H₂₀N₂

Key Differences :

- Functional Groups : Nitrile (-CN) groups replace amines, altering reactivity.

- Properties : Nitriles are less nucleophilic but can be hydrolyzed to carboxylic acids or reduced to amines.

- Applications : Serves as an intermediate in organic synthesis rather than polymer production .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Functional Groups | Key Properties | Applications |

|---|---|---|---|---|---|

| 4,4'-(1,6-Hexanediyl)dioxydianiline | 47244-09-7 | C₁₈H₂₄N₂O₂ | Aromatic amines | Flexible, moderate thermal stability | Polyimides, epoxy resins |

| 1-Benzyl-2-amino-...pyrrole | 100066-79-3 | C₁₈H₂₄N₂O₂ | Pyrrole, tert-Boc | Thermally labile | Pharmaceuticals |

| Hexamethylene diisocyanate | 822-06-0 | C₈H₁₂N₂O₂ | Isocyanates | High reactivity, hazardous | Polyurethanes, coatings |

| 4,4'-Oxydianiline | 101-80-4 | C₁₂H₁₂N₂O | Aromatic amines, ether | Rigid, high thermal stability | Aerospace polymers, electronics |

| 4,4'-Hexamethylenedi-benzonitrile | 10294-77-6 | C₂₀H₂₀N₂ | Nitriles | Chemically versatile | Organic synthesis intermediates |

Research Findings

- Thermal Behavior : The hexanediyl spacer in 4,4'-(1,6-Hexanediyl)dioxydianiline lowers polymer glass transition temperatures compared to 4,4'-oxydianiline, enabling applications in flexible composites .

- Reactivity : Unlike hexamethylene diisocyanate, the diamine’s primary amines facilitate step-growth polymerization without releasing volatile byproducts .

- Structural Isomerism : Despite identical formulas, the pyrrole-based isomer lacks the thermal and mechanical robustness required for polymer matrices, highlighting the role of aromaticity in material performance .

Biological Activity

4,4'-(1,6-Hexanediyl)dioxydianiline (CAS No. 47244-09-7) is an organic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of two aniline groups linked by a hexanediyl chain and two ether oxygen atoms. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications, particularly in biomedical and industrial contexts.

Antimicrobial Properties

Research indicates that compounds similar to 4,4'-(1,6-Hexanediyl)dioxydianiline exhibit varying degrees of antimicrobial activity. In vitro studies have shown that certain derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in pharmaceuticals and coatings.

Cytotoxicity Studies

Cytotoxicity assessments are critical for understanding the safety profile of this compound. Preliminary studies have indicated that 4,4'-(1,6-Hexanediyl)dioxydianiline may induce cytotoxic effects in specific cell lines at higher concentrations. The mechanism appears to involve oxidative stress pathways leading to apoptosis .

Allergic Reactions

There is evidence linking exposure to related compounds, such as 1,6-hexanediol diacrylate, with allergic contact dermatitis. This suggests that 4,4'-(1,6-Hexanediyl)dioxydianiline may also pose sensitization risks, particularly in individuals with pre-existing sensitivities .

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A study investigated the effects of 4,4'-(1,6-Hexanediyl)dioxydianiline on various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations above 50 µM. The study concluded that further investigation into its mechanisms could reveal novel therapeutic pathways for cancer treatment .

Case Study 2: Allergic Contact Dermatitis

A clinical report documented a case of allergic contact dermatitis attributed to exposure to products containing hexanediol derivatives. The patient exhibited symptoms consistent with sensitization, highlighting the need for caution in occupational settings where such compounds are prevalent .

Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.